

physical and chemical properties of 5-Ethoxy-2-fluorophenylboronic acid

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Compound of Interest

Compound Name: 5-Ethoxy-2-fluorophenylboronic acid

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An In-Depth Technical Guide to **5-Ethoxy-2-fluorophenylboronic Acid**

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **5-Ethoxy-2-fluorophenylboronic acid**, a versatile reagent in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical properties, reactivity profiles, established applications, and field-proven handling protocols to ensure both safety and experimental success.

Compound Profile and Core Physicochemical Properties

5-Ethoxy-2-fluorophenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group, a fluorine atom, and an ethoxy group. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable building block in synthetic chemistry. The fluorine atom acts as a weak electron-withdrawing group, while the ethoxy group is electron-donating; this interplay modulates the reactivity of the boronic acid, particularly in transition metal-catalyzed reactions.

Identification and Key Properties

The fundamental identifiers and physical characteristics of **5-Ethoxy-2-fluorophenylboronic acid** are summarized below. These data are critical for substance registration, quality control, and experimental design.

Property	Value	Reference(s)
CAS Number	900174-60-9	[1][2][3][4]
Molecular Formula	C ₈ H ₁₀ BFO ₃	[1][2][3][4]
Molecular Weight	183.97 g/mol	[1][2][3][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	92-97 °C (lit.)	[2][4]
Purity	≥ 98% (HPLC)	[1]
Synonyms	(5-ethoxy-2-fluorophenyl)boronic acid, 2-Fluoro-5-ethoxyphenylboronic acid, 5-Ethoxy-2-fluorobenzeneboronic acid	[1][3]

Computed Physicochemical Data

Computational models provide additional insights into the molecule's behavior. The following table lists predicted properties that are useful in analytical and medicinal chemistry contexts, such as chromatography and drug design.

Descriptor	Value	Source
Monoisotopic Mass	184.07071 Da	PubChemLite[5]
Predicted Collision Cross Section (CCS) for [M+H] ⁺	134.6 Å ²	PubChemLite[5]
InChIKey	ISJGNUFTQTQTZLEZ-UHFFFAOYSA-N	PubChemLite[5]

Chemical Properties and Reactivity Profile

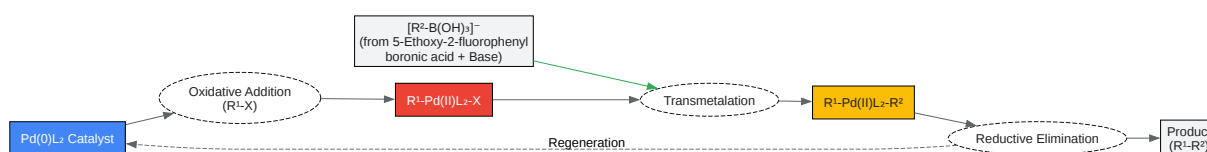
The utility of **5-Ethoxy-2-fluorophenylboronic acid** stems from the reactivity of the boronic acid moiety, which is finely tuned by the electronic effects of the fluoro and ethoxy substituents.

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[6][7] The catalytic cycle generally involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.[7][8]
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
- **Reductive Elimination:** The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]

The presence of the ethoxy group enhances the compound's solubility and reactivity, often leading to smoother reactions and higher yields.[1]



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Decomposition Pathways

Like other arylboronic acids, **5-Ethoxy-2-fluorophenylboronic acid** can undergo decomposition. A primary pathway is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated under certain pH conditions and in the presence of water.^{[9][10]} Additionally, boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.^[11] This is why it is often sold as a mixture containing varying amounts of its anhydride and why proper storage is crucial.^{[5][11]}

Applications in Research and Development

The unique structural features of **5-Ethoxy-2-fluorophenylboronic acid** make it a key intermediate in several high-value research areas.

- **Pharmaceutical Development:** It serves as a crucial building block in the synthesis of complex pharmaceutical agents, particularly in the development of anti-cancer therapies.^[1] The boronic acid functionality allows for precise and selective bond formations essential in drug formulation.^[1]
- **Organic Synthesis:** Beyond its primary use in Suzuki-Miyaura coupling, it is valuable for constructing a wide range of complex organic molecules for both academic and industrial chemistry.^{[1][12]}
- **Material Science:** The compound is used to create advanced materials, including specialized polymers and nanomaterials. Its ability to form stable complexes can enhance the thermal stability and strength of these materials.^{[1][12]}
- **Bioconjugation and Diagnostics:** In biochemistry, its ability to reversibly bind with diols is exploited for labeling biomolecules, which facilitates the study of protein interactions and cellular processes.^{[1][6]} This property also extends to the development of diagnostic agents and probes for medical imaging.^[1]

Safety, Handling, and Storage Protocols

Adherence to rigorous safety protocols is paramount when working with **5-Ethoxy-2-fluorophenylboronic acid**. The following information is synthesized from supplier safety data

sheets (SDS).

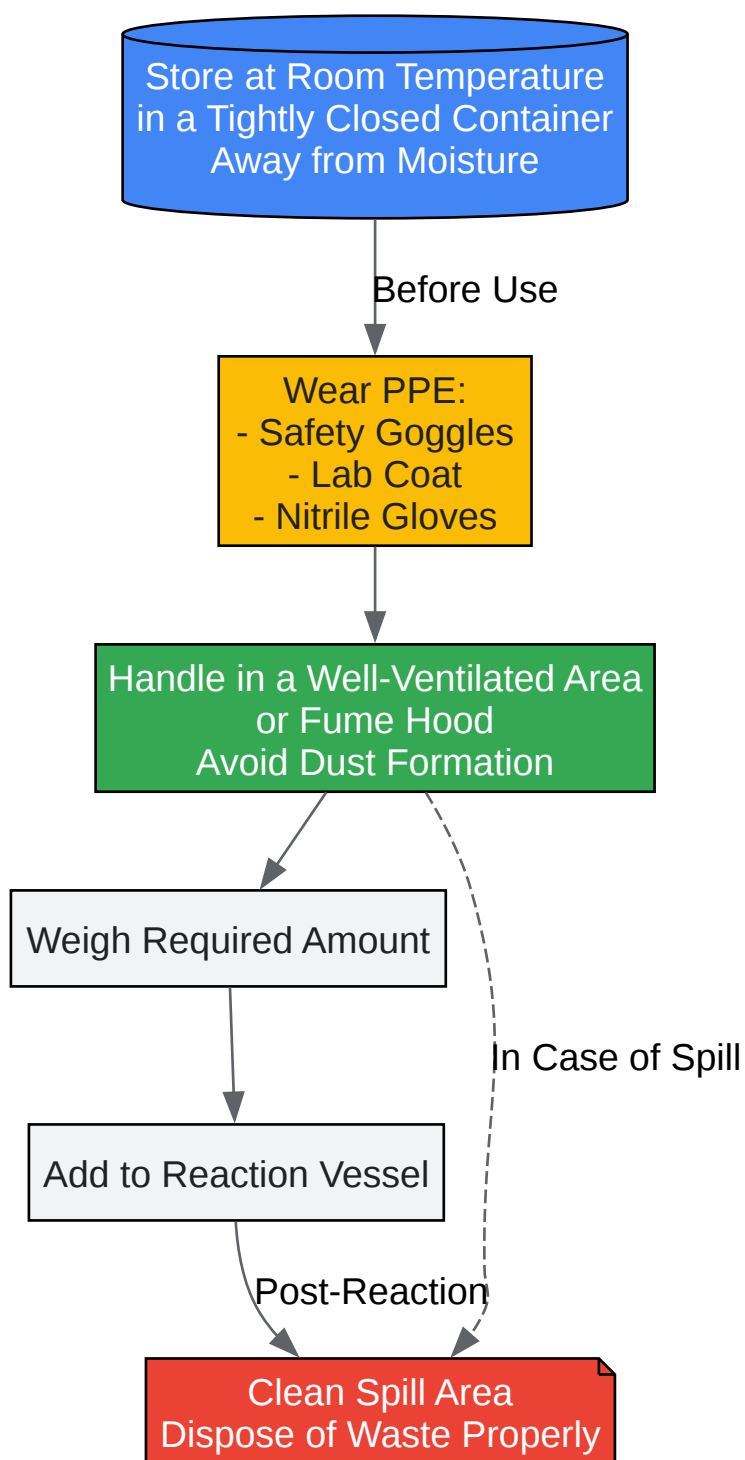
Hazard Identification and GHS Classification

Hazard Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation. [13]
Serious Eye Irritation	2	H319: Causes serious eye irritation.[13]
Specific target organ toxicity (single exposure)	3	H335: May cause respiratory irritation.[14]

Signal Word: Warning[13]

Recommended Handling and Storage Workflow

Proper handling and storage are essential to maintain the compound's purity and prevent decomposition or accidental exposure.[9]



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Workflow for the safe handling of arylboronic acids.

Storage:

- Store at room temperature in a dry, well-ventilated place.[1][14]
- Keep containers tightly closed to prevent moisture absorption, which can lead to degradation and boroxine formation.[14][15] Boric acid and its derivatives are often hygroscopic.[15]

Handling:

- Avoid contact with skin, eyes, and clothing.[13]
- Wash hands and any exposed skin thoroughly after handling.[13][16]
- Ensure adequate ventilation or work within a chemical fume hood to avoid inhalation of dust. [14][17]
- Use personal protective equipment (PPE), including chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[13][17]

First Aid Measures

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[13][16]
- In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[13][16]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[13][16]
- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[13][16]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a generalized, self-validating protocol for using an arylboronic acid in a Suzuki-Miyaura reaction. Note: This is an illustrative workflow. Specific conditions (catalyst, base, solvent, temperature) must be optimized for individual substrates.

Objective: To couple **5-Ethoxy-2-fluorophenylboronic acid** with an aryl halide (e.g., 4-bromoanisole).

Materials:

- **5-Ethoxy-2-fluorophenylboronic acid** (1.2 equivalents)
- Aryl halide (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
- Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), **5-Ethoxy-2-fluorophenylboronic acid** (1.2 eq.), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq.).
- **Inert Atmosphere:** Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.
- **Solvent Addition:** Add the degassed solvent system via syringe. The solvent choice is crucial for ensuring all reagents are sufficiently soluble and for optimizing reaction kinetics.
- **Reaction Execution:** Place the flask in a preheated oil bath (typically 80-100 °C). Stir the reaction mixture vigorously.
- **Monitoring Progress:** Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. The aqueous washes remove the

inorganic base and salts.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired biaryl product.[18] Recrystallization is another common method for purifying solid boronic acid products.[18]

Conclusion

5-Ethoxy-2-fluorophenylboronic acid is a highly valuable and versatile reagent. Its well-defined physical properties, coupled with the predictable reactivity of its boronic acid group, make it an indispensable tool in the synthesis of pharmaceuticals, advanced materials, and biochemical probes. The insights provided in this guide—from its core properties and reactivity to its safe handling and application in robust protocols like the Suzuki-Miyaura coupling—underscore its significance. Proper understanding and application of these principles will enable researchers to leverage this compound's full potential while ensuring the integrity and safety of their work.

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